![molecular formula C15H25NO5 B1398028 (1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 635318-02-4](/img/structure/B1398028.png)
(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate is a useful research compound. Its molecular formula is C15H25NO5 and its molecular weight is 299.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Natural Neo Acids and Neo Alkanes
A review by Dembitsky (2006) presents over 260 naturally occurring neo fatty acids, neo alkanes, and their derivatives identified from diverse biological sources. These compounds exhibit significant biological activities and are potential candidates for chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. The study also discusses synthetic bioactive compounds with tertiary butyl groups showing high anticancer and antifungal activities, underscoring the potential applications in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Ionic Liquids in Organic Solvent and Water
Research focused on the activity coefficients at infinite dilution of organic solvents and water in ionic liquids highlights the potential of these substances in separating small hydrocarbons (alkanes) from their unsaturated counterparts (alkenes). This work discusses the separating ability of ionic liquids compared to conventional solvents, indicating their applicability in industrial processes involving compound separation (Domańska, Wlazło, & Karpińska, 2016).
Catalytic Non-Enzymatic Kinetic Resolution
A review on the developments in catalytic non-enzymatic kinetic resolution (KR) of racemic compounds using chiral catalysts highlights the significance of such methods in asymmetric organic synthesis. The review covers various types of compounds that have been resolved through catalytic non-enzymatic KR, providing an insight into the principal developments and the impact on synthetic chemistry (Pellissier, 2011).
Synthetic Phenolic Antioxidants
A study on synthetic phenolic antioxidants (SPAs) discusses their widespread use in industrial and commercial products to prevent oxidative reactions. The review addresses the environmental occurrence, human exposure, and toxicity of SPAs, including their detection in various environmental matrices and human tissues. Toxicity studies suggest some SPAs may cause hepatic toxicity and have endocrine-disrupting effects, indicating the importance of developing novel SPAs with lower toxicity (Liu & Mabury, 2020).
properties
IUPAC Name |
tert-butyl (1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-13(2,3)20-11(17)15(7-9-10(8-15)19-9)16-12(18)21-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,18)/t9-,10+,15? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLLOCIDYKXLSL-WYPFBEBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC2C(C1)O2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1(C[C@@H]2[C@H](C1)O2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301109464 | |
Record name | 1,1-Dimethylethyl (1α,3α,5α)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301109464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
931396-15-5 | |
Record name | 1,1-Dimethylethyl (1α,3α,5α)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301109464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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